molecular formula C13H16N2O B11890023 1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one CAS No. 59022-44-5

1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one

Cat. No.: B11890023
CAS No.: 59022-44-5
M. Wt: 216.28 g/mol
InChI Key: MSIOJTCPQQGQJO-UHFFFAOYSA-N
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Description

1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. The choice of catalyst plays a crucial role in determining the stereochemistry of the product. When a Lewis base such as tricyclohexylphosphine (PCy3) is used, the reaction yields the desired product with excellent diastereoselectivity. Alternatively, using a Brønsted base like potassium carbonate (K2CO3) results in a different diastereoisomer .

Industrial Production Methods

While specific industrial production methods for 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary widely depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one stands out due to its specific combination of an indoline and a pyrrolidinone moiety, which imparts unique chemical and biological properties

Properties

CAS No.

59022-44-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1'-ethylspiro[1H-indole-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-2-15-9-5-8-13(15)10-6-3-4-7-11(10)14-12(13)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,16)

InChI Key

MSIOJTCPQQGQJO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12C3=CC=CC=C3NC2=O

Origin of Product

United States

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